

Neogen Molecular Detection System Technical Support Center

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Compound of Interest

Compound Name: *Neogen*

Cat. No.: *B8528818*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the **Neogen** Molecular Detection System.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue: Positive Result in Negative Control (No Template Control - NTC)

A positive result in your negative control indicates potential contamination.

- Question: What should I do if my negative control shows a positive result? Answer: A positive negative control invalidates the run. It is crucial to identify and eliminate the source of contamination before repeating the assay.
- Question: What are the potential sources of contamination? Answer:
 - Cross-contamination from positive samples: Ensure proper aseptic techniques are followed. Change pipette tips between every sample.
 - Contaminated reagents or consumables: Use dedicated and properly stored reagents. Ensure all tubes and tips are sterile.

- Environmental contamination: Decontaminate work surfaces and equipment regularly with a 1-5% bleach solution or a DNA removal solution.^[1] It is recommended to physically separate pre- and post-amplification areas.
- Question: How can I prevent contamination? Answer:
 - Always wear gloves and change them frequently.
 - Use aerosol-resistant pipette tips.
 - Never open tubes containing amplified product after the run is complete.
 - Maintain a unidirectional workflow, moving from clean areas (reagent preparation) to dirty areas (sample addition and analysis).

Issue: Inconsistent or Unexpected Results

Inconsistent results can stem from various factors, from sample preparation to assay execution.

- Question: My results are inconsistent between runs. What could be the cause? Answer: Inconsistent results can be due to variability in sample enrichment, improper sample lysis, or issues with reagent handling. Ensure that the enrichment time and temperature are strictly followed as per the protocol for the specific assay and sample type. Verify that the lysis step is performed correctly, as incomplete lysis can lead to insufficient DNA for detection. Always ensure reagents are properly thawed and mixed before use.
- Question: I am getting a "signal-error" or "inspect" result. What does this mean and what should I do? Answer: A "signal-error" or "inspect" result indicates an issue with the reaction in that specific well. The system's software flags these results when the amplification curve does not conform to the expected profile. In such cases, it is recommended to repeat the test for the specific sample. If the issue persists, it may be necessary to investigate potential sample inhibition or issues with the specific reagent tube.^[2]
- Question: Could my sample matrix be inhibiting the reaction? Answer: Yes, complex matrices can contain substances that inhibit the amplification reaction. If you suspect inhibition, you may need to perform a 1:2 dilution of the enriched sample with sterile enrichment broth

before proceeding with the lysis step. For environmental samples with neutralizing buffer containing aryl sulfonate complex, a dilution is required.[1]

Frequently Asked Questions (FAQs)

General

- Question: What is the underlying technology of the **Neogen** Molecular Detection System? Answer: The system utilizes Loop-Mediated Isothermal Amplification (LAMP) technology.[3] This method allows for rapid amplification of DNA at a constant temperature, eliminating the need for thermal cycling.
- Question: What is the typical time to obtain results? Answer: For most assays, presumptive positive results can be obtained in as little as 15 minutes after starting the instrument run, with negative results confirmed at the end of the run (typically 60-75 minutes).[4]

Hardware and Software

- Question: What routine maintenance is required for the instrument? Answer: The instrument itself requires minimal maintenance. However, it is crucial to keep the heating and cooling blocks clean and free of debris. Regular decontamination of the instrument surface is also recommended. For preventative maintenance and calibration, contact **Neogen** support.
- Question: Are there specific software requirements? Answer: Yes, the software must be installed on a compatible Windows operating system. For detailed system requirements, refer to the user manual. **Neogen** provides software updates, and it is important to ensure you are using the latest version.

Data Presentation

Table 1: Inclusivity and Exclusivity of the **Neogen** Molecular Detection Assay 2 - Salmonella Enteritidis/Salmonella Typhimurium

Target Organism	Number of Strains Tested	Expected Result	Observed Result
Salmonella Enteritidis	50	Positive for SE assay, Negative for ST assay	All 50 strains produced the expected results.
Salmonella Typhimurium (including monophasic variant)	53	Positive for ST assay, Negative for SE assay	All 53 strains produced the expected results.
Non-SE/ST Salmonella and other Enterobacteriaceae	35	Negative for both SE and ST assays	All 35 strains produced negative results in both assays.

Experimental Protocols

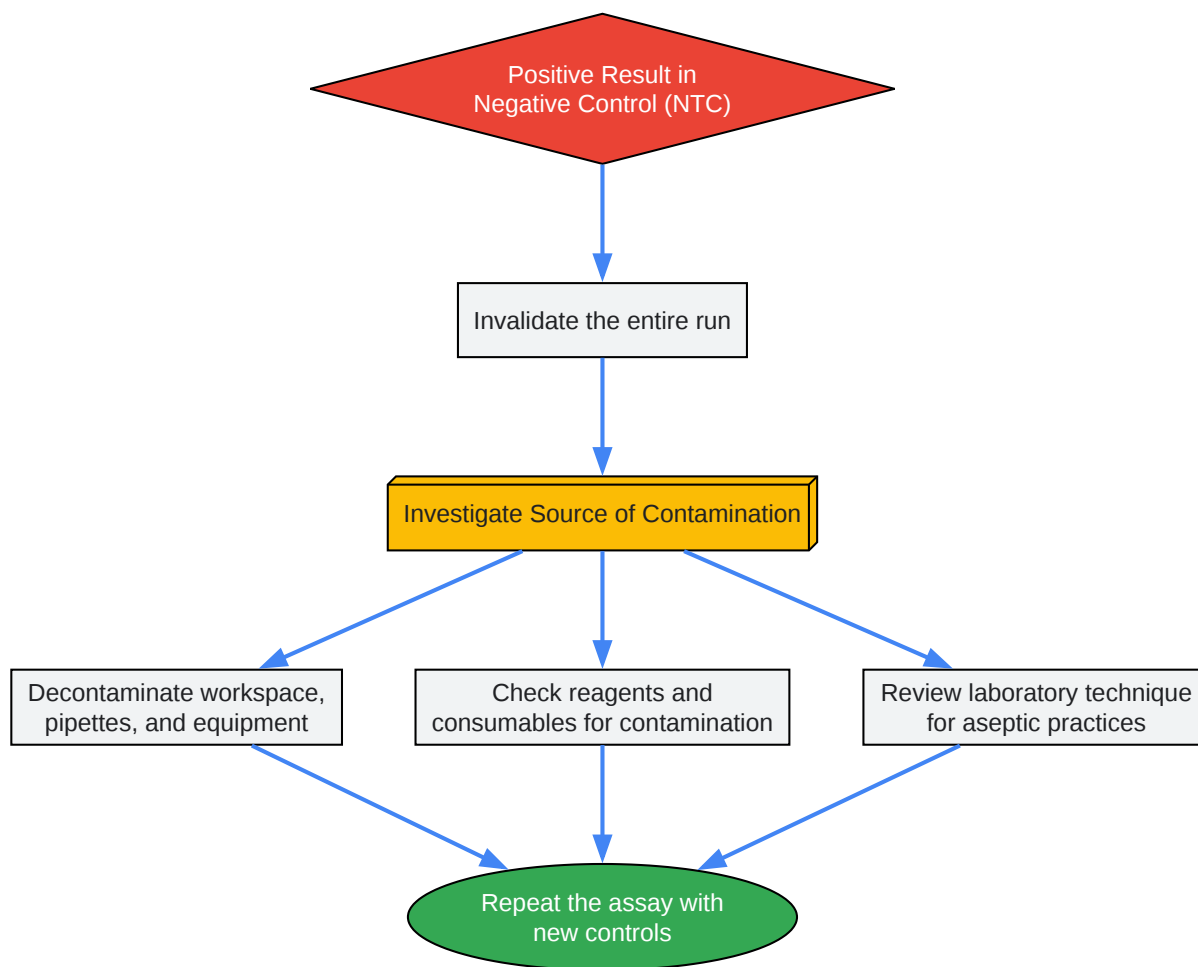
Key Experiment: Detection of Salmonella in Food and Environmental Samples

This protocol provides a general overview. Specific enrichment times and temperatures may vary depending on the sample type and validation method (e.g., AOAC, NF VALIDATION).

- Enrichment:
 - Aseptically add the sample to pre-warmed Buffered Peptone Water (BPW) ISO.
 - Incubate at the specified temperature and duration according to the validated protocol for your matrix. For example, for raw ground beef, enrichment is typically at $41.5 \pm 1^{\circ}\text{C}$ for 10-18 hours.
- Lysis:
 - Transfer 20 μL of the enriched sample into a lysis tube.
 - Heat the lysis tubes at 100°C for 15 minutes.
 - Cool the lysis tubes for 5 minutes.

- Amplification and Detection:
 - Transfer 20 μ L of the lysate into a reagent tube containing the lyophilized LAMP reagents.
 - Place the reagent tubes into the **Neogen** Molecular Detection Instrument.
 - Start the run using the software. The instrument will maintain a constant temperature and monitor for amplification in real-time.

Visualizations



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